SU16f
Description
Significance of Receptor Tyrosine Kinase Inhibition in Biomedical Research
Receptor tyrosine kinases (RTKs) are a critical family of cell surface receptors that govern a multitude of fundamental cellular processes. patsnap.com These include cell growth, proliferation, differentiation, metabolism, and apoptosis. patsnap.com RTKs function by binding to extracellular ligands, such as growth factors, which induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues on the intracellular kinase domain. patsnap.com This phosphorylation creates docking sites for various signaling proteins, activating downstream cascades like the Ras-MAPK and PI3K-Akt pathways. nih.govwikipedia.org
Dysregulation of RTK signaling, through mechanisms such as genetic mutations or protein overexpression, can lead to uncontrolled cellular signaling. patsnap.com This aberrant activity is a well-established driver in the development and progression of numerous diseases, most notably cancer. patsnap.comnih.gov Consequently, the inhibition of these kinases has become a cornerstone of modern targeted therapy. nih.gov By specifically blocking the activity of dysregulated RTKs, small molecule inhibitors can disrupt the pathological signaling that drives disease, impeding processes like tumor growth and angiogenesis. youtube.com The development of RTK inhibitors represents a major advancement in pharmacology, providing precise therapeutic strategies based on the specific molecular drivers of a disease. nih.govnih.gov
Overview of SU 16F as a Selective Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) Inhibitor
SU 16F, chemically known as 5-[1,2-Dihydro-2-oxo-6-phenyl-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid, is a potent and highly selective small molecule inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). tocris.comrndsystems.com PDGFRβ is an RTK that plays crucial roles in developmental processes, including blood vessel formation, and its signaling is implicated in various pathologies such as cancer and fibrotic diseases. nih.govdrugbank.com
The inhibitory activity of SU 16F is characterized by a high degree of potency and selectivity for PDGFRβ over other related kinases. This specificity is crucial for its use as a research tool to dissect the specific functions of the PDGFRβ signaling pathway. The inhibitory concentrations (IC₅₀) demonstrate its preference for PDGFRβ. medchemexpress.comcaymanchem.com
| Target Kinase | IC₅₀ Value | Selectivity Fold (vs. PDGFRβ) |
|---|---|---|
| PDGFRβ | 10 nM | - |
| VEGFR2 | 140 nM | >14-fold |
| FGFR1 | 2.29 μM | >229-fold |
| EGFR | - | >10,000-fold |
Data sourced from multiple studies. tocris.comrndsystems.commedchemexpress.comcaymanchem.com
Detailed research findings have illuminated the functional consequences of SU 16F-mediated PDGFRβ inhibition in various experimental models. In cancer research, SU 16F has been shown to block the pro-proliferative and migratory effects induced by conditioned medium from gastric cancer-derived mesenchymal stem cells (GC-MSCs) on gastric cancer cells. medchemexpress.com This effect is achieved through the direct neutralization of the PDGFRβ receptor. medchemexpress.com Furthermore, treatment with SU 16F was found to reverse markers associated with epithelial-mesenchymal transition (EMT) in gastric cancer cells, a key process in tumor progression and metastasis. medchemexpress.com
In the field of regenerative medicine, SU 16F has been utilized as part of a chemical cocktail (termed the 9C cocktail) to promote the conversion of human fibroblasts into functional cardiomyocytes. tocris.comrndsystems.combio-gems.com Its role in this process involves accelerating the downregulation of fibroblast-specific genes, thereby enhancing the efficiency of cellular reprogramming. caymanchem.combio-gems.com
| Cell/Model System | Finding | Reference |
|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVEC) and NIH3T3 Fibroblasts | Inhibited cell proliferation with an IC₅₀ of 0.11 μM. | tocris.comrndsystems.comcaymanchem.com |
| SGC-7901 Gastric Cancer Cells | Abolished PDGFRβ activation, leading to upregulation of E-cadherin and downregulation of N-cadherin, Vimentin, and α-SMA. | medchemexpress.com |
| Human Fibroblasts | Used as part of a small molecule cocktail to promote conversion into cardiomyocytes by accelerating downregulation of fibroblast genes. | caymanchem.combio-gems.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2,4-dimethyl-5-[(Z)-(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-14-18(10-11-23(27)28)15(2)25-21(14)13-20-19-9-8-17(12-22(19)26-24(20)29)16-6-4-3-5-7-16/h3-9,12-13,25H,10-11H2,1-2H3,(H,26,29)(H,27,28)/b20-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYYTEJNOZQZNA-MOSHPQCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action and Receptor Selectivity of Su 16f
Elucidation of Platelet-Derived Growth Factor Receptor Beta Inhibition by SU 16F
SU 16F is a potent inhibitor of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), a receptor tyrosine kinase. medchemexpress.comrndsystems.comcaymanchem.combio-techne.com The primary mechanism of SU 16F involves the direct inhibition of the kinase activity of PDGFRβ. Research findings have established its half-maximal inhibitory concentration (IC50) against PDGFRβ to be 10 nM, indicating high potency. medchemexpress.comrndsystems.comcaymanchem.combio-techne.com
This inhibition has significant functional consequences on cellular processes mediated by the PDGF-BB/PDGFRβ signaling pathway. researchgate.net For instance, studies have shown that by neutralizing the PDGFRβ receptor, SU 16F can block the proliferative and migratory effects induced by conditioned medium from gastric cancer-derived mesenchymal stem cells on gastric cancer cells. medchemexpress.com Pretreatment with SU 16F has been observed to significantly abolish the activation of PDGFRβ in cancer cells, leading to the upregulation of E-cadherin and the downregulation of markers such as N-cadherin, Vimentin, and α-SMA. medchemexpress.com Furthermore, this blockade affects downstream signaling pathways, leading to the downregulation of p-AKT, Bcl-xl, and Bcl-2 levels, and the upregulation of Bax expression. medchemexpress.com
Selective Targeting Profile of SU 16F Against Receptor Tyrosine Kinases
SU 16F exhibits a distinct selectivity profile, potently targeting PDGFRβ while showing significantly less activity against other related receptor tyrosine kinases (RTKs). rndsystems.combio-techne.com This selectivity is crucial for its utility as a specific molecular probe to study PDGFRβ-mediated signaling.
Scientific literature extensively characterizes SU 16F as a potent inhibitor of PDGFRβ. medchemexpress.comrndsystems.comresearchgate.net Its low nanomolar IC50 value underscores its strong inhibitory effect on this specific receptor isoform. medchemexpress.comrndsystems.comcaymanchem.com Detailed comparative inhibitory data for SU 16F against other PDGFR isoforms, such as PDGFRα (PDGFR1), is not as extensively documented in the available research. The primary focus of existing studies has been on its high affinity for PDGFRβ (PDGFR2).
The selectivity of SU 16F becomes evident when its inhibitory activity against PDGFRβ is compared to its effects on other key RTKs involved in angiogenesis and cell growth, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Epidermal Growth Factor Receptor (EGFR). rndsystems.comcaymanchem.combio-techne.com
SU 16F is markedly more selective for PDGFRβ than for these other receptors. It inhibits VEGFR2 and FGFR1 with IC50 values of 140 nM and 2.29 μM (2290 nM), respectively. medchemexpress.comcaymanchem.com This demonstrates a selectivity that is over 14-fold greater for PDGFRβ compared to VEGFR2 and over 229-fold greater compared to FGFR1. rndsystems.combio-techne.com Its selectivity over EGFR is even more pronounced, reported to be greater than 10,000-fold. rndsystems.combio-techne.com This differential targeting profile highlights SU 16F as a highly specific inhibitor of PDGFRβ.
View Interactive Data Table: SU 16F Inhibitory Profile
| Receptor Tyrosine Kinase | IC50 Value | Selectivity vs. PDGFRβ |
|---|---|---|
| PDGFRβ | 10 nM | - |
| VEGFR2 | 140 nM | >14-fold |
| FGFR1 | 2290 nM (2.29 µM) | >229-fold |
| EGFR | >100,000 nM (>100 µM) | >10,000-fold |
Molecular Mechanisms Underlying Receptor Activation Blockade by SU 16F
SU 16F is an indolinone-based compound, a class of molecules known to function as ATP-competitive inhibitors of protein kinases. caymanchem.combio-gems.com The molecular mechanism of SU 16F involves binding to the ATP-binding pocket within the intracellular kinase domain of PDGFRβ. medchemexpress.com By occupying this site, SU 16F prevents the binding of ATP, which is the phosphate (B84403) donor required for receptor autophosphorylation.
Ligand binding (e.g., by PDGF-BB) normally induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the cytoplasmic domain. researchgate.net This phosphorylation creates docking sites for downstream signaling proteins, thereby activating intracellular signaling cascades that regulate cell proliferation, migration, and survival. medchemexpress.com SU 16F effectively blocks this initial and critical step of receptor activation. By preventing autophosphorylation, it ensures the receptor remains in an inactive state, thereby completely abolishing the downstream signaling cascade. medchemexpress.com
Cellular and Molecular Investigations of Su 16f: in Vitro Studies
Impact of SU 16F on Cellular Proliferation
In vitro studies have demonstrated that SU 16F exerts inhibitory effects on the proliferation of various cell types, including endothelial cells, fibroblasts, and mesenchymal stem cells, and also influences cancer cell growth in specific contexts.
Inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation
SU 16F has been shown to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). Studies have determined the half-maximal inhibitory concentration (IC50) of SU 16F for HUVEC proliferation to be approximately 0.3 µM. wikipedia.orgmrc.ac.ukidrblab.net
Inhibition of NIH3T3 Fibroblast Proliferation
Similarly, SU 16F inhibits the proliferation of NIH3T3 fibroblasts. The IC50 value reported for the inhibition of NIH3T3 fibroblast proliferation by SU 16F is around 0.8 µM. wikipedia.orgmrc.ac.ukidrblab.net
The inhibitory effects of SU 16F on HUVEC and NIH3T3 fibroblast proliferation are summarized in the table below:
| Cell Type | IC50 (µM) | Source |
| HUVEC | 0.3 | wikipedia.orgmrc.ac.ukidrblab.net |
| NIH3T3 Fibroblast | 0.8 | wikipedia.orgmrc.ac.ukidrblab.net |
Effects on Gastric Cancer Cell Proliferation and Migration Modulated by Mesenchymal Stem Cell Conditioned Medium
Mesenchymal stem cell-conditioned medium (MSC-CM) has been observed to promote the progression of gastric cancer (GC), enhancing both cell proliferation and migration. fishersci.becdutcm.edu.cnuni-freiburg.de Investigations have shown that SU 16F, as a PDGFRβ inhibitor, can attenuate these effects. fishersci.becdutcm.edu.cn SU 16F has been demonstrated to reverse the enhancement of GC cell proliferation and migration induced by MSC-CM. fishersci.beuni-freiburg.de This suggests that the pro-tumorigenic effects of MSC-CM on gastric cancer cells are mediated, at least in part, through PDGFRβ signaling, which can be inhibited by SU 16F. cdutcm.edu.cn
Influence on Human Mesenchymal Stem Cell Proliferation
Studies have indicated that SU 16F inhibits the proliferation of human mesenchymal stem cells (hMSCs). researchgate.net
Reduction of Platelet-Derived Growth Factor Chemoattractant Effects on Human Bone Marrow Stromal Cells
Platelet-derived growth factor (PDGF) is known to exert chemoattractant effects on various cell types, including human bone marrow stromal cells (hBMSCs). Research has shown that SU 16F is capable of reducing the chemoattractant effect of PDGF on hBMSCs. nih.gov This finding highlights SU 16F's ability to interfere with PDGF-mediated cell migration.
Regulation of Cellular Differentiation and Reprogramming by SU 16F
Promotion of Fibroblast-to-Cardiomyocyte Conversion
SU 16F has been shown to promote the conversion of fibroblasts into cardiomyocyte-like cells in vitro. rndsystems.comtocris.com This effect has been observed when SU 16F is used as part of a specific cocktail of compounds. rndsystems.comtocris.com The conversion of fibroblasts to induced cardiomyocyte-like cells (iCMs) is a promising strategy for cardiac regeneration, particularly in the context of damage characterized by the loss of functional cardiomyocytes and the formation of scar tissue. researchgate.netahajournals.orgmdpi.com While genetic introduction of transcription factors like Gata4, Mef2c, and Tbx5 (GMT) can induce this conversion, the efficiency in vitro can be low. researchgate.netahajournals.orgahajournals.org Chemical inhibitors, including those targeting TGF-β and WNT signaling pathways, have been found to enhance the efficiency, speed, and quality of this conversion. ahajournals.org SU 16F, as a PDGFRβ inhibitor, contributes to this process, and its inclusion in specific cocktails accelerates the downregulation of fibroblast genes and increases the yield of beating cell clusters in human foreskin fibroblasts treated to induce a cardiac myocyte-like phenotype. caymanchem.com
Enhancement of Mesenchymal Stem Cell Osteogenic Differentiation
Research indicates that SU 16F can enhance the osteogenic differentiation of mesenchymal stem cells (MSCs) in vitro. nih.gov MSCs are multipotent cells capable of differentiating into various cell types, including osteoblasts, which are crucial for bone formation. medsci.orgelsevier.esmdpi.comnih.gov The process of osteogenesis involves a complex network of transcription factors, stimulators, and inhibitors. nih.gov Studies have shown that timely inhibition of PDGFR-β, such as with SU 16F, can shift the balance of skeletal stem and progenitor cells towards the osteogenic lineage. nih.gov Mechanistically, SU 16F has been observed to upregulate the expression of osteogenesis-related genes like Alkaline Phosphatase (ALP), Runx-2, and Col1a1 in MSCs. nih.gov This suggests that targeting the PDGFR-β pathway with compounds like SU 16F can be a strategy to promote osteogenic differentiation of MSCs. nih.gov
Intracellular Signaling Pathway Modulation by SU 16F
SU 16F, primarily known as a PDGFRβ inhibitor, influences several intracellular signaling pathways, particularly in the context of cancer cells. targetmol.com
Effects on PI3K/Akt Pathway Components in Gastric Cancer Cells
The PI3K/Akt signaling pathway is frequently dysregulated in various cancers, including gastric cancer, and plays a critical role in processes such as cell growth, survival, and proliferation. nih.govnih.govspringermedizin.demdpi.commdpi.com SU 16F has been shown to modulate components of the PI3K/Akt pathway in gastric cancer cells. Specifically, SU 16F at a concentration of 20 μM has been reported to downregulate the levels of phosphorylated Akt (p-Akt) in SGC-7901 gastric cancer cells. targetmol.com This suggests that SU 16F can inhibit the activation of the PI3K/Akt pathway in this context. targetmol.com The PI3K/Akt pathway is known to regulate apoptosis and cell cycle progression, and its inhibition can lead to decreased cell proliferation and increased apoptosis. nih.govspringermedizin.demdpi.com
Regulation of Apoptotic and Anti-Apoptotic Protein Expression (e.g., Bcl-xl, Bcl-2, Bax)
The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is critical in regulating apoptosis. microbialcell.comahajournals.orgmdpi.comnih.gov Anti-apoptotic proteins like Bcl-xl and Bcl-2 suppress apoptosis, while pro-apoptotic proteins like Bax promote it. mdpi.commicrobialcell.comahajournals.orgmdpi.com SU 16F has been observed to influence the expression of these proteins in gastric cancer cells. Treatment with SU 16F (20 μM) in SGC-7901 cells has been shown to downregulate the levels of the anti-apoptotic proteins Bcl-xl and Bcl-2, while upregulating the expression of the pro-apoptotic protein Bax. targetmol.com This modulation of Bcl-2 family proteins by SU 16F contributes to its effects on cell fate, potentially promoting apoptosis in these cancer cells. targetmol.comnih.govspringermedizin.demdpi.com
Modulation of Epithelial-Mesenchymal Transition Markers (e.g., E-cadherin, N-cadherin, Vimentin, α-SMA)
Epithelial-Mesenchymal Transition (EMT) is a process involved in cancer progression, characterized by the loss of epithelial markers (like E-cadherin) and the gain of mesenchymal markers (like N-cadherin, Vimentin, and α-SMA). nih.gove-ce.orgspandidos-publications.comeuropeanreview.org SU 16F has been reported to modulate the levels of these EMT markers in SGC-7901 gastric cancer cells. targetmol.com Treatment with SU 16F (20 μM) has been shown to modulate the expression levels of E-cadherin, N-cadherin, Vimentin, and α-SMA. targetmol.com While the specific direction of modulation (upregulation or downregulation) for each marker is indicated as "modulates" in the source, the context of inhibiting cancer cell proliferation and migration by SU 16F suggests a potential shift towards a more epithelial phenotype or inhibition of the mesenchymal characteristics. targetmol.com For instance, downregulation of mesenchymal markers like N-cadherin, Vimentin, and α-SMA and upregulation of E-cadherin are typically associated with the inhibition of EMT. nih.govspandidos-publications.comeuropeanreview.org
Preclinical Investigations of Su 16f: in Vivo Studies
Efficacy of SU 16F in Bone Regeneration and Healing Models
Research indicates that SU 16F can significantly impact bone healing processes in vivo, particularly when administered at specific time points during the regeneration cascade. Studies utilizing critical size bone defect models in murine subjects have provided key insights into its therapeutic potential.
Analysis of Cranial Bone Critical Size Defect Healing in Murine Models
The efficacy of SU 16F has been investigated in cranial bone critical size defect (CSD) models in mice. Critical size defects are standardized experimental models where the bone lesion is of a size that will not heal spontaneously without intervention, making them suitable for evaluating the regenerative capacity of therapeutic agents. fishersci.benih.gov Studies have shown that administration of SU 16F can promote bone healing in these models. mrc.ac.ukwikipedia.orgcdutcm.edu.cn Evaluation methods include micro-computed tomography (micro-CT) to assess bone volume and structure, and histological analyses such as Hematoxylin and Eosin (H&E) and Masson staining to examine tissue morphology and new bone formation within the defect site. mrc.ac.ukcdutcm.edu.cn Qualitative and quantitative data derived from micro-CT reconstructions have demonstrated that intervention with SU 16F can enhance bone defect repair. wikipedia.org
Temporal Control Strategies for PDGFRβ Pathway Inhibition in Osteogenesis
The timing of PDGFRβ pathway inhibition using SU 16F has been identified as a crucial factor influencing osteogenesis and bone healing. Investigations have explored the effects of administering SU 16F at different stages following bone injury. Studies in skull CSD mouse models have compared the outcomes of inhibition during early (e.g., the first 4 weeks post-operation) versus late (e.g., weeks 5 to 8 post-operation) phases of bone healing. mrc.ac.ukwikipedia.orgcdutcm.edu.cn Findings suggest that administering the PDGFR-β inhibitor in the late stage of osteogenesis in bone CSD mice can significantly promote bone healing and mineralization. mrc.ac.ukcdutcm.edu.cn This temporal effect may be related to the changing roles of the PDGF-BB/PDGFR-β pathway throughout the bone healing process, which initially promotes cell proliferation and angiogenesis and later influences osteogenic differentiation and mineralization. wikipedia.orgcdutcm.edu.cn
Quantitative Assessment of Bone Mineralization and Formation
Quantitative methods are employed to assess the extent of bone mineralization and formation in response to SU 16F intervention in vivo. Micro-CT analysis provides quantitative data on bone repair, including parameters related to bone volume and mineralization density. mrc.ac.ukwikipedia.orgcdutcm.edu.cn Histological staining, such as Masson staining, also contributes to the evaluation of new bone tissue formation and mineralization. mrc.ac.ukcdutcm.edu.cn The administration of SU 16F in the late stage of osteogenesis has been shown to significantly promote bone mineralization in bone CSD mouse models. mrc.ac.ukcdutcm.edu.cn While specific quantitative data points from studies on SU 16F were not available for direct tabulation in the search results, the research indicates that quantitative analysis of micro-CT reconstructions is a standard method used to evaluate the improvements in bone repair. wikipedia.org The process of bone mineralization involves the deposition of hydroxyapatite (B223615) crystals within the extracellular matrix, a complex process involving various cellular and molecular events.
Assessment of Mesenchymal Stem Cell Function In Vivo in the Context of SU 16F Intervention
Mesenchymal stem cells (MSCs) play a vital role in bone regeneration due to their multi-lineage differentiation potential and their contribution to tissue repair. In the context of SU 16F intervention, preclinical studies have provided insights into its effects on MSC function, particularly concerning differentiation and migration. Research suggests that SU 16F may improve the osteogenic differentiation of MSCs. wikipedia.org Furthermore, studies investigating the chemoattractant effects of Platelet-Derived Growth Factor (PDGF) on human bone marrow stromal cells (hBMSCs) have shown that the presence of SU 16F, a PDGFRβ-specific inhibitor, reduced this chemoattraction. This indicates that SU 16F can influence MSC behavior by modulating their response to PDGF signaling, which is involved in the recruitment and function of mesenchymal progenitor cells during fracture repair. While direct in vivo assessment of MSC function specifically under SU 16F intervention is an ongoing area of research, these findings suggest a link between PDGFRβ inhibition by SU 16F and the modulation of MSC activity relevant to bone regeneration.
Advanced Research Methodologies Applied to Su 16f Studies
Cellular and Biochemical Assay Techniques
Cellular and biochemical assays are fundamental tools in the investigation of a compound's biological activity. These techniques provide insights into how a compound affects cell viability, proliferation, differentiation, and the expression levels of specific genes and proteins.
Cell Viability and Proliferation Assays (e.g., CCK-8)
Cell viability and proliferation assays are crucial for determining if a compound is cytotoxic or if it promotes cell growth. The Cell Counting Kit-8 (CCK-8) assay is a common colorimetric method used for this purpose. It utilizes a water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases in viable cells to produce a yellow formazan (B1609692) dye. dojindo.comtargetmol.com The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at 450 nm using a microplate reader. dojindo.comnih.gov This assay is known for its sensitivity compared to other tetrazolium salts like MTT. dojindo.com CCK-8 assays are widely used to monitor cell viability and proliferation over time or in response to various treatments. nih.govnih.gov
Differentiation and Mineralization Staining Methods (e.g., Alkaline Phosphatase (ALP) staining, Alizarin Red S (ARS) staining)
Differentiation and mineralization staining methods are particularly relevant when studying compounds that may influence cell fate, such as in osteogenesis (bone formation).
Alkaline Phosphatase (ALP) staining is an early marker of osteogenic differentiation. biopioneer.com.twabcam.com The assay is based on the ability of ALP to hydrolyze a substrate, such as 5-Bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP), to form a colored precipitate, typically blue or dark blue, in the presence of Nitro Blue Tetrazolium (NBT). biopioneer.com.twabcam.com Increased ALP activity indicates that cells are progressing towards an osteoblastic phenotype. biopioneer.com.tw This staining can be performed directly in cell culture plates and visualized by microscopy. biopioneer.com.tw
Alizarin Red S (ARS) staining is used to detect and quantify calcium deposits, a key indicator of late-stage osteogenic differentiation and mineralization. nih.govsigmaaldrich.compubcompare.ai Alizarin Red S is an anthraquinone (B42736) dye that binds to calcium salts in the extracellular matrix, producing an orange-red color. sigmaaldrich.comjocpr.com Staining is typically performed on fixed cells or tissues, and the intensity of the staining can be quantified by solubilizing the bound dye and measuring the absorbance, often around 405 nm or 620 nm. nih.govpubcompare.ai This method provides a direct assessment of the level of mineralized matrix produced by cells. nih.gov
Gene Expression Analysis (e.g., RT-qPCR)
Gene expression analysis, commonly performed using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR), allows researchers to measure the mRNA levels of specific genes. promega.esnih.gov This technique involves converting RNA extracted from cells or tissues into complementary DNA (cDNA) using reverse transcriptase, followed by quantitative PCR to amplify and quantify the target cDNA sequences in real-time. promega.esresearchgate.net RT-qPCR is a sensitive and reliable method for assessing changes in gene expression in response to a compound. nih.govplos.org Normalization to stable reference genes is crucial for accurate quantification. nih.govgene-quantification.com By examining the expression levels of genes known to be involved in specific biological processes, such as differentiation or signaling pathways, researchers can gain insights into the molecular mechanisms underlying a compound's effects.
Protein Expression Profiling (e.g., Western Blot)
Protein expression profiling, often conducted using Western Blot, provides information on the levels of specific proteins in cell or tissue lysates. creative-diagnostics.combu.edu In this technique, proteins are separated by size using gel electrophoresis, transferred to a membrane (such as nitrocellulose or PVDF), and then specific proteins are detected using antibodies. bu.edunih.gov A primary antibody binds to the target protein, and a labeled secondary antibody binds to the primary antibody, allowing for visualization and quantification of the protein band. bu.edu Western Blot is a widely used method to confirm the presence and measure the relative abundance of proteins involved in various cellular processes, complementing gene expression data. researchgate.net
Imaging and Microscopic Analysis for Tissue Regeneration Assessment
Imaging techniques are essential for evaluating the structural changes and new tissue formation in regeneration studies.
Micro-Computed Tomography (Micro-CT)
Micro-Computed Tomography (Micro-CT) is a non-destructive imaging technique that provides high-resolution three-dimensional (3D) images of biological samples, making it invaluable for assessing bone microarchitecture and regeneration. mdpi.comufu.brmdpi.com Micro-CT allows for detailed quantitative analysis of bone parameters such as bone volume fraction (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and bone mineral density (BMD). mdpi.commdpi.com
In studies investigating bone healing and regeneration, micro-CT is used to visualize and quantify the amount of new bone formed within a defect area over time. plos.org For example, in a study examining the administration of the PDGFR-β inhibitor SU-16f in a mouse model of bone calvarial critical size defect, micro-CT was employed to assess bone healing and mineralization. researchgate.net Quantitative analysis of micro-CT reconstructions revealed that administration of SU-16f in the late stage of osteogenesis significantly promoted bone healing and mineralization. researchgate.net
The analysis typically involves defining a region of interest (ROI) within the defect site and calculating various morphometric parameters from the 3D reconstructed images. plos.org This allows for a quantitative comparison of bone regeneration between different treatment groups. plos.org
Table 1: Representative Micro-CT Findings in a Bone Regeneration Study with SU-16f
| Group | Bone Healing/Mineralization Assessment (Qualitative) | Quantitative Micro-CT Analysis Findings (Example Parameters) | Source |
| Control | Limited bone healing | Lower BV/TV, Tb.Th, BMD | researchgate.net |
| SU-16f (Late) | Significantly promoted bone healing and mineralization | Higher BV/TV, Tb.Th, BMD compared to control | researchgate.net |
Note: Specific numerical data for quantitative parameters were not available in the provided snippets but are typically part of micro-CT analysis results.
Micro-CT provides critical structural information that complements findings from cellular and biochemical assays, offering a comprehensive view of the effects of compounds like SU 16F on tissue regeneration.
Experimental Models for Mechanistic Elucidation
Research into SU 16F's effects and underlying mechanisms has utilized a range of experimental models, from in vitro cell cultures to in vivo animal models. These models provide diverse platforms to study SU 16F's impact on cellular behavior and physiological processes.
In Vitro Cell Line Models (e.g., HUVEC, NIH3T3, SGC-7901)
In vitro studies using established cell lines have been instrumental in understanding the direct cellular effects of SU 16F. Human Umbilical Vein Endothelial Cells (HUVECs) are frequently used to study vascular endothelium features and angiogenesis due to their accessibility and well-documented behavior. frontiersin.orgbiomedpress.org NIH3T3 cells, a mouse fibroblast cell line, are also commonly employed in studies investigating growth factor signaling and cellular proliferation. rndsystems.comtocris.comresearchgate.netmdpi.comresearchgate.net Gastric cancer cell lines, such as SGC-7901, have been utilized to explore the role of PDGFRβ in cancer cell behavior and the tumor microenvironment. targetmol.comresearchgate.netplos.orgresearchgate.netcjter.com
Studies have shown that SU 16F inhibits the proliferation of HUVEC and NIH3T3 cells in vitro, with an observed IC50 of 0.11 µM. rndsystems.comtocris.com This finding aligns with its role as a PDGFRβ inhibitor, as PDGFR signaling is known to promote cell proliferation in various cell types, including endothelial cells and fibroblasts.
In the context of gastric cancer, SU 16F has been used to investigate the interaction between gastric cancer-derived mesenchymal stem cells (GC-MSCs) and gastric cancer cells. Neutralization of the PDGFRβ receptor by SU 16F has been shown to block the pro-tumorigenic effects of GC-MSC conditioned medium on gastric cancer cell proliferation and migration. targetmol.com Specifically, in SGC-7901 cells, SU 16F treatment (20 µM for 8 hours) significantly inhibited PDGFRβ activation induced by GC-MSC-conditioned medium. targetmol.com This treatment also led to the inhibition of GC-MSC-CM-promoted cell proliferation and modulated the expression levels of proteins involved in apoptosis (downregulating p-AKT, Bcl-xl, and Bcl-2, and upregulating Bax) and epithelial-mesenchymal transition (modulating E-cadherin, N-cadherin, Vimentin, and α-SMA). targetmol.com
The following table summarizes key findings from in vitro cell line studies:
| Cell Line | SU 16F Effect | Key Findings | Source |
| HUVEC | Inhibits proliferation | IC50 = 0.11 µM. rndsystems.comtocris.com | rndsystems.comtocris.com |
| NIH3T3 | Inhibits proliferation | IC50 = 0.11 µM. rndsystems.comtocris.com | rndsystems.comtocris.com |
| SGC-7901 | Blocks GC-MSC-CM-promoted proliferation and migration; Inhibits PDGFRβ activation | Modulates apoptosis-related proteins (p-AKT, Bcl-xl, Bcl-2, Bax) and EMT markers (E-cadherin, N-cadherin, Vimentin, α-SMA). targetmol.com Treatment at 20 µM for 8 hours. targetmol.com | targetmol.com |
Primary Cell Culture Models (e.g., Human Mesenchymal Stem Cells, Gastric Cancer-derived Mesenchymal Stem Cells)
Primary cell cultures, derived directly from tissues, offer models that more closely mimic the in vivo environment compared to continuous cell lines. Human Mesenchymal Stem Cells (hMSCs) are multipotent adult stem cells with the capacity to differentiate into various lineages and possess immunomodulatory features, making them relevant for regenerative medicine and disease modeling. nih.govksdb.orgnih.govpnas.orgplos.org Gastric Cancer-derived Mesenchymal Stem Cells (GC-MSCs) represent a component of the tumor microenvironment that interacts with cancer cells. targetmol.comthno.orgfrontiersin.org
Studies involving primary cells have explored the complex interactions within specific tissue microenvironments and the influence of SU 16F. Research on GC-MSCs has demonstrated their role in promoting gastric cancer cell proliferation and migration, a process that can be blocked by inhibiting PDGFRβ with SU 16F. targetmol.com This highlights the paracrine signaling between GC-MSCs and cancer cells mediated, in part, by PDGFRβ activation.
While the provided information specifically details the use of GC-MSCs in conjunction with SGC-7901 cells to study the effects of SU 16F targetmol.com, human mesenchymal stem cells from other sources have been widely studied for their roles in various biological processes, including tissue regeneration and their interactions within tumor microenvironments. rndsystems.comnih.govksdb.orgnih.govpnas.orgplos.orgthno.orgcdutcm.edu.cnwikipedia.orgrjpbr.comwjgnet.comnih.gov The interaction between MSCs and cancer cells is complex and can be either pro-tumoral or anti-tumoral depending on the source of MSCs and the type of cancer. wjgnet.comnih.gov
Animal Models for Disease and Regeneration Research (e.g., Murine Skull Defect Models)
Animal models are crucial for investigating the systemic effects of SU 16F and its impact on complex biological processes like disease progression and tissue regeneration in a living organism. Murine models, particularly those involving surgically induced defects, are commonly used in bone regeneration research. researchgate.netwikipedia.orgrjpbr.comnih.govelifesciences.orgnih.govspandidos-publications.comfrontiersin.org
Murine skull defect models have been employed to study bone healing and the influence of PDGFRβ inhibition. The administration of a PDGFR-β inhibitor, such as SU 16F, has been investigated for its potential to promote bone healing and mineralization in these models. researchgate.net Studies using mouse calvarial models have assessed bone regeneration through techniques like micro-CT, H&E staining, and Masson staining to evaluate new bone formation and tissue organization. researchgate.net
Research using these models has explored the temporal effects of SU 16F administration on bone regeneration. For instance, administering SU 16F during the late stage of osteogenesis in a bone critical size defect (CSD) mouse model significantly promoted bone healing and mineralization, particularly with the assistance of an ECM scaffold. researchgate.net Quantitative analysis of micro-CT reconstructions showed differences in bone volume fraction and trabecular number depending on the dose and timing of SU 16F administration. researchgate.net
The use of animal models allows for the evaluation of SU 16F's effects within a complex physiological system, providing insights that complement in vitro findings. Different animal models, including mice, rats, rabbits, dogs, and pigs, are used in regeneration research, each with specific advantages and disadvantages depending on the tissue or disease being studied. nih.govnih.govneurosci.cnmdpi.commarciorubin.com.br Murine models are often favored for mechanistic studies due to the availability of genetic tools, while larger animal models may be used for preclinical studies due to their greater similarity to human physiology. neurosci.cnmdpi.com
The following table summarizes findings from a murine skull defect model study:
| Model Type | Specific Model | SU 16F Administration Timing | Key Findings | Assessment Methods | Source |
| Animal Model (Murine) | Skull Defect (Bone CSD) | Late stage of osteogenesis | Significantly promoted bone healing and mineralization, especially with ECM scaffold assistance. researchgate.net | Micro-CT, H&E staining, Masson staining | researchgate.net |
| Animal Model (Murine) | Skull Defect (Bone CSD) | Early stage of osteogenesis | Effects may vary compared to late-stage administration. researchgate.net | Micro-CT, H&E staining, Masson staining | researchgate.net |
Therapeutic Implications and Future Research Directions of Su 16f
Potential in Cancer Therapy through Platelet-Derived Growth Factor Receptor Pathway Modulation
The Platelet-Derived Growth Factor (PDGF) signaling pathway is a critical regulator of cell growth, proliferation, and angiogenesis. rndsystems.com Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention. SU 16F has demonstrated significant promise as a selective inhibitor of PDGFRβ, a key component of this pathway.
Research has shown that SU 16F can effectively inhibit the proliferation and migration of cancer cells. For instance, in the context of gastric cancer, SU 16F was found to block the pro-tumorigenic effects of gastric cancer-derived mesenchymal stem cells (GC-MSCs). By neutralizing PDGFRβ, SU 16F inhibited the proliferation and migration of SGC-7901 gastric cancer cells that were stimulated by conditioned medium from GC-MSCs. This inhibitory effect was associated with the upregulation of E-cadherin and the downregulation of N-cadherin, Vimentin, and α-SMA, suggesting a reversal of the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.
Furthermore, studies have indicated the involvement of the PDGF/PDGFR axis in supporting tumor growth in breast cancer through its effects on lymphatic endothelial cells. While direct studies on SU 16F in this specific context are limited, its potent anti-PDGFRβ activity suggests a potential therapeutic role. The selectivity of SU 16F for PDGFRβ over other receptor tyrosine kinases, such as VEGFR2 and FGFR1, is a significant advantage, potentially minimizing off-target effects.
| Cancer Type | Cell Line | Key Findings |
| Gastric Cancer | SGC-7901 | SU 16F inhibited GC-MSC-promoted proliferation and migration. |
| Gastric Cancer | SGC-7901 | SU 16F reversed EMT markers, upregulating E-cadherin and downregulating N-cadherin, Vimentin, and α-SMA. |
Table 1: Preclinical Research Findings of SU 16F in Cancer Therapy
Applications in Regenerative Medicine
Beyond its applications in oncology, SU 16F has shown remarkable potential in the field of regenerative medicine, owing to its ability to modulate cellular differentiation and tissue repair processes.
Cardiac Tissue Regeneration and Reprogramming
One of the most significant applications of SU 16F is in the direct reprogramming of fibroblasts into cardiomyocytes. A pioneering study demonstrated that a cocktail of nine small molecules, including SU 16F (termed the "9C cocktail"), could efficiently convert human fibroblasts into functional, beating cardiomyocyte-like cells (iCMs). This chemical-only approach represents a major advancement over genetic reprogramming methods, which carry risks of genomic integration and tumorigenesis.
Within the 9C cocktail, SU 16F, as a PDGFRβ inhibitor, is thought to play a crucial role in modulating the extracellular matrix and signaling environment to create a permissive state for reprogramming. The resulting iCMs exhibited cardiomyocyte-specific gene expression, sarcomeric structures, and functional properties such as spontaneous contractions and calcium transients. This breakthrough opens up new avenues for cardiac repair and disease modeling, offering the potential to generate patient-specific cardiomyocytes for transplantation or drug screening.
| Cocktail Component | Target/Mechanism |
| SU 16F | PDGFRβ inhibitor |
| CHIR99021 | GSK3 inhibitor |
| A83-01 | TGF-β/Activin/Nodal receptor inhibitor |
| BIX-01294 | G9a histone methyltransferase inhibitor |
| SC1 | Pluripotin, promotes self-renewal |
| Y-27632 | ROCK inhibitor |
| OAC-2 | Undisclosed target |
| AS-8351 | Undisclosed target |
| JNJ-10198409 | c-Fms inhibitor |
Table 2: Components of the 9C Cocktail for Fibroblast-to-Cardiomyocyte Reprogramming
Orthopedic and Bone Tissue Engineering
Recent findings have expanded the potential applications of SU 16F to the realm of orthopedic and bone tissue engineering. A key study investigating a mouse model of critical-sized bone defects revealed that the administration of SU 16F during the late stages of osteogenesis significantly promoted bone healing and mineralization. This suggests that while PDGF signaling is important in the initial stages of fracture repair, its inhibition at later stages can be beneficial.
The study demonstrated that SU 16F, when administered systemically, led to enhanced bone regeneration within the defect site. This counterintuitive finding highlights the complex and temporally regulated role of the PDGF pathway in bone formation. The precise mechanism by which late-stage PDGFRβ inhibition by SU 16F enhances osteogenesis is still under investigation but may involve the modulation of osteoblast differentiation and maturation or the regulation of the bone microenvironment. These findings suggest a novel therapeutic strategy for improving bone repair in clinical settings, such as in cases of delayed union or non-union fractures.
| Study Model | Intervention | Outcome |
| Mouse critical-sized calvarial defect | Systemic administration of SU 16F in the late stage of osteogenesis | Significantly promoted bone healing and mineralization. |
Table 3: Research Findings of SU 16F in Bone Tissue Engineering
Unexplored Areas and Emerging Research Avenues for SU 16F
While the current research on SU 16F is promising, several areas remain largely unexplored, presenting exciting avenues for future investigation. The full spectrum of its anti-cancer activity across different tumor types, particularly those known to be dependent on PDGF signaling, warrants further investigation. Exploring its potential in combination with other targeted therapies or immunotherapies could also yield synergistic effects.
In the context of regenerative medicine, the precise molecular mechanisms by which SU 16F contributes to cellular reprogramming and tissue regeneration are yet to be fully elucidated. Investigating its role in the differentiation of other cell lineages, such as neural or pancreatic cells, could uncover novel therapeutic applications. Furthermore, its potential in treating fibrotic diseases, given the central role of PDGF in fibrosis, is a compelling area for future research. The development of more targeted delivery systems for SU 16F could also enhance its therapeutic efficacy while minimizing potential systemic side effects.
Methodological Advancements in SU 16F Research and Translational Potential
The research on SU 16F has benefited from and contributed to methodological advancements in drug discovery and regenerative medicine. The use of high-throughput screening of small molecule libraries was instrumental in identifying its role in cardiac reprogramming. Further research will likely involve more sophisticated in vitro models, such as organ-on-a-chip systems, to better recapitulate the complex cellular interactions and physiological conditions of human tissues.
The translational potential of SU 16F is significant, though still in its early stages. In oncology, its selectivity for PDGFRβ is a key advantage that could translate to a better safety profile compared to broader spectrum kinase inhibitors. For cardiac regeneration, a chemically-induced reprogramming approach using SU 16F offers a safer alternative to viral-based methods, bringing the prospect of cell-based therapies for heart failure closer to clinical reality. In orthopedics, the potential for systemic administration to enhance bone healing is a particularly attractive feature for clinical translation.
However, challenges remain in optimizing delivery methods to target specific tissues and cell types. The development of novel formulations, such as nanoparticle-based drug delivery systems, could improve the bioavailability and targeted action of SU 16F. Further preclinical studies are necessary to establish optimal dosing regimens and to fully evaluate its long-term safety and efficacy before it can be considered for clinical trials. The promising preclinical data across multiple therapeutic areas, however, strongly support the continued investigation and development of SU 16F as a novel therapeutic agent.
Q & A
Q. What are the recommended protocols for handling and storing SU 16F in laboratory settings?
SU 16F is classified as a solid research compound with no significant health, fire, or reactivity risks (NFPA/HMIS rating: 0). However, general chemical safety precautions apply:
- Use gloves compatible with organic solvents (e.g., nitrile) during handling.
- Store in a cool, dry environment, avoiding prolonged exposure to light or moisture.
- Dispose of small quantities as household waste; larger amounts require compliance with local regulations .
Q. How can researchers determine the solubility profile of SU 16F for experimental applications?
While the Safety Data Sheet (SDS) does not specify solubility data, a methodological approach involves:
- Testing solubility in solvents of varying polarity (e.g., water, DMSO, ethanol) via incremental addition under controlled temperatures.
- Quantifying solubility using UV-Vis spectroscopy or HPLC to measure saturation points.
- Documenting temperature-dependent variations to inform solvent selection for reaction setups .
Q. What analytical techniques are suitable for characterizing SU 16F’s purity and structural integrity?
- Chromatography : HPLC or GC-MS to assess purity and detect impurities.
- Spectroscopy : NMR (¹H/¹³C) and FT-IR for functional group identification and structural validation.
- Thermal Analysis : DSC/TGA to evaluate melting points and thermal stability. Cross-reference results with literature or synthetic protocols to confirm consistency .
Advanced Research Questions
Q. How should researchers design controlled experiments to investigate the stability of SU 16F under varying environmental conditions?
- Variable Selection : Test pH (acidic/neutral/basic), temperature (4°C to 50°C), and light exposure.
- Time-Course Analysis : Sample at intervals (e.g., 24h, 48h) and quantify degradation via LC-MS.
- Statistical Design : Use factorial experiments (e.g., 2³ design) to identify interactions between variables.
- Data Validation : Compare findings with accelerated stability studies (ICH Q1A guidelines) .
Q. What methodologies are effective for reconciling contradictory data in SU 16F pharmacological studies?
- Meta-Analysis Framework : Aggregate data from peer-reviewed studies, noting experimental variables (e.g., dosage, cell lines).
- Sensitivity Analysis : Identify variables most affecting outcomes (e.g., solvent choice, assay type).
- Experimental Replication : Reproduce conflicting studies under standardized conditions to isolate discrepancies.
- Error Analysis : Quantify uncertainties in instrumentation (e.g., ±5% HPLC accuracy) and biological variability .
Q. How can researchers optimize synthetic pathways for SU 16F derivatives while minimizing byproduct formation?
- Reaction Kinetic Modeling : Use software (e.g., ChemAxon) to predict intermediate stability and transition states.
- Catalyst Screening : Test organocatalysts or metal catalysts (e.g., Pd/C) for yield improvement.
- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Byproduct Characterization : Employ HR-MS and 2D NMR to identify side products and refine reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
